1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide is a complex organic compound notable for its unique structural composition, which includes a piperidine ring and a pyrazole moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 236.27 g/mol. The presence of the carboxamide functional group enhances its solubility and reactivity, making it a candidate for various chemical and biological applications.
This compound can be synthesized through multi-step organic reactions, with various methods described in the literature. It is primarily used in scientific research and development, particularly in medicinal chemistry.
1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide can be classified as:
The synthesis of 1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide typically involves several key steps:
The synthesis requires careful control over reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. In industrial settings, automated reactors may be used to ensure consistency and efficiency.
The molecular structure of 1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide features:
The structural data for this compound includes:
1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide can undergo several chemical reactions:
Common reagents include:
The mechanism of action for 1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering biochemical pathways that could lead to therapeutic effects. Preliminary studies suggest that it may influence physiological responses by interacting with various biological targets .
The physical properties include:
Key chemical properties include:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 1-methyl-2-(1-methylpyrazol-5-yl)-6-oxopiperidine-3-carboxamide |
| InChI | InChI=1S/C11H16N4O2/c1... |
| InChI Key | PKDROEAQLLQUOB-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(C(CCC1=O)C(=O)N)C2=CC=NN2C |
These properties highlight its potential reactivity and suitability for various applications in scientific research .
The applications of 1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide are diverse:
This compound's unique combination of structural features positions it as an important candidate for further research in both chemical synthesis and biological applications.
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7
CAS No.: